Cas no 83161-04-0 (Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI))
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI) structure](https://www.kuujia.com/scimg/cas/83161-04-0x500.png)
83161-04-0 structure
Product name:Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)
CAS No:83161-04-0
MF:C68H58ClN10O13P
MW:1289.67409563065
CID:732268
Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®
- 5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)
- N-benzoyl-3'-O-benzoyl-P-(p-chlorophenyl)-2'-deoxyadenylyl-(5'->3')-N-benzoyl-5'-O-[bis(p-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine
- 3'-O-[(N,3'-O-Dibenzoyl-2'-deoxy-5'-adenosyloxy)(4-chlorophenoxy)phosphinyl]-N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine
- Einecs 280-203-0
- N-Benzoyl-3'-o-benzoyl-p-(p-chlorophenyl)-2'-deoxyadenylyl-(5'.3')-N-benzoyl-5'-o-(bis(p-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine
- Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)
-
- Inchi: 1S/C68H58ClN10O13P/c1-84-50-29-23-47(24-30-50)68(46-21-13-6-14-22-46,48-25-31-51(85-2)32-26-48)86-37-55-54(36-58(88-55)79-42-75-60-62(71-40-73-64(60)79)77-66(81)44-17-9-4-10-18-44)92-93(83,91-52-33-27-49(69)28-34-52)87-38-56-53(90-67(82)45-19-11-5-12-20-45)35-57(89-56)78-41-74-59-61(70-39-72-63(59)78)76-65(80)43-15-7-3-8-16-43/h3-34,39-42,53-58H,35-38H2,1-2H3,(H,70,72,76,80)(H,71,73,77,81)/t53-,54-,55+,56+,57+,58+,93?/m0/s1
- InChI Key: WUAXWPINFWQZOW-UCPBPVMDSA-N
- SMILES: O(C(C1=CC=C(OC)C=C1)(C1=CC=C(OC)C=C1)C1=CC=CC=C1)C[C@H]1O[C@@H](N2C3=C(C(=NC=N3)NC(=O)C3=CC=CC=C3)N=C2)C[C@@H]1OP(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)NC(=O)C3=CC=CC=C3)N=C2)C[C@@H]1OC(=O)C1=CC=CC=C1)(OC1=CC=C(Cl)C=C1)=O
Computed Properties
- Exact Mass: 170.112921
- Monoisotopic Mass: 170.112921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1
Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI) Related Literature
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
83161-04-0 (Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(4-chlorophenyl)-2'-deoxyadenylyl-(3'®5')-N-benzoyl-2'-deoxy-,3'-benzoate (9CI)) Related Products
- 2172234-13-6(1-(5-bromo-4-methylpyridin-2-yl)azetidin-2-ylmethanamine)
- 280745-41-7((3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride)
- 921816-62-8(N-(2,5-dichlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
- 864975-10-0(ethyl (2Z)-2-(2-bromobenzoyl)imino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate)
- 1177290-05-9(5-(2-methoxyphenyl)-1-methyl-1H-pyrazol-4-amine)
- 2361635-58-5(2-(2-Aminoethyl)-1,3-dihydroinden-2-ol;hydrochloride)
- 100865-43-8((5-chloro-1,3-benzothiazol-2-yl)methyl 4-methylbenzene-1-sulfonate)
- 1256790-32-5(2-Chloro-3-fluoro-N-methoxy-N-methylisonicotinamide)
- 690688-63-2(3-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid)
- 1501018-26-3(2-amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)acetic acid)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk
